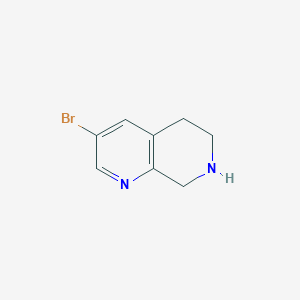

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Description

BenchChem offers high-quality 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDQJOHDORCJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic deployment of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine in Modern Kinase Inhibitor Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Tetrahydro-1,7-Naphthyridine Scaffold

In the landscape of contemporary kinase inhibitor design, the relentless pursuit of novel scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is paramount. Among the myriad of heterocyclic systems explored, the 5,6,7,8-tetrahydro-1,7-naphthyridine core has emerged as a privileged structure. Its rigid, three-dimensional framework serves as an excellent foundation for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding sites of various kinases. The introduction of a bromine atom at the 3-position of this scaffold, creating 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, transforms it into a versatile and highly strategic building block for the synthesis of diverse kinase inhibitor libraries. The bromine atom acts as a synthetic handle, readily participating in a range of cross-coupling reactions, thereby facilitating rapid lead optimization and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis and application of this key intermediate in the development of next-generation kinase inhibitors, with a focus on Janus Kinase (JAK) and Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A) inhibitors.

The Core Directive: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

A robust and scalable synthesis of the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine core is fundamental to its utility in drug discovery programs. While a variety of synthetic routes to naphthyridines have been reported, a practical approach to the target molecule is paramount. An improved five-step synthesis of the parent 5,6,7,8-tetrahydro-1,7-naphthyridine has been described, which can be adapted for the synthesis of the brominated analog. The general strategy involves the construction of the fused pyridine ring system followed by functionalization.

A plausible synthetic pathway commences with readily available starting materials, proceeding through key intermediates to yield the desired brominated scaffold. The synthetic sequence is designed to be efficient and amenable to scale-up, crucial for its application in medicinal chemistry campaigns.

Caption: Generalized synthetic workflow for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine.

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine (Illustrative)

The following protocol, adapted from a reported synthesis of the parent compound, illustrates a potential route that could be modified for the synthesis of the brominated analog.

Step 1: Synthesis of Intermediate A

-

Reaction: Condensation of a suitable aminopyridine derivative with a dicarbonyl compound.

-

Reagents: Aminopyridine derivative, dicarbonyl compound, acid or base catalyst.

-

Solvent: Ethanol or similar protic solvent.

-

Procedure: The reactants are refluxed for several hours, and the product is isolated by filtration upon cooling.

Step 2: Synthesis of Intermediate B

-

Reaction: N-protection and subsequent reduction of the pyridine ring.

-

Reagents: Intermediate A, protecting group (e.g., Boc anhydride), reducing agent (e.g., sodium borohydride).

-

Solvent: Methanol or a similar solvent.

-

Procedure: The protected intermediate is treated with the reducing agent at room temperature, followed by workup and purification.

Step 3: Cyclization to form the Tetrahydro-1,7-naphthyridine Core

-

Reaction: Intramolecular cyclization to form the second ring.

-

Reagents: Intermediate B, strong acid (e.g., polyphosphoric acid).

-

Procedure: The intermediate is heated in the presence of the acid to effect cyclization. The product is isolated by neutralization and extraction.

Step 4: Bromination

-

Reaction: Electrophilic bromination at the C3 position.

-

Reagents: Tetrahydro-1,7-naphthyridine, brominating agent (e.g., N-bromosuccinimide).

-

Solvent: Acetonitrile or a similar polar aprotic solvent.

-

Procedure: The brominating agent is added to a solution of the tetrahydronaphthyridine, and the reaction is stirred at room temperature until completion. The product is then isolated and purified.

Application in Kinase Inhibitor Synthesis: A Gateway to Diverse Chemical Space

The true value of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine lies in its ability to serve as a versatile scaffold for the synthesis of a wide array of kinase inhibitors. The C3-bromo substituent is a prime site for introducing diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the 3-position of the tetrahydronaphthyridine core and various aryl or heteroaryl groups. This reaction is instrumental in exploring the SAR of the "hinge-binding" region of many kinase inhibitors.[1] The general reaction involves the coupling of the bromo-scaffold with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling of the core scaffold.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1 equivalent), Arylboronic acid (1.2 equivalents).

-

Catalyst: Pd(PPh₃)₄ (0.05 equivalents).

-

Base: K₂CO₃ (2 equivalents).

-

Solvent: Dioxane/Water (4:1).

-

Procedure: The reactants, catalyst, and base are combined in the solvent and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen-Linked Substituents

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine-containing substituents at the 3-position. This is particularly valuable for accessing key interactions with the kinase active site and for modulating the physicochemical properties of the inhibitor. The reaction involves the palladium-catalyzed coupling of the bromo-scaffold with a primary or secondary amine.

Caption: Buchwald-Hartwig amination of the core scaffold.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination

-

Reactants: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1 equivalent), Amine (1.2 equivalents).

-

Catalyst: Pd₂(dba)₃ (0.02 equivalents).

-

Ligand: Xantphos (0.04 equivalents).

-

Base: Cs₂CO₃ (1.5 equivalents).

-

Solvent: Toluene.

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere and heated to the desired temperature (typically 80-110 °C). After completion, the reaction is worked up similarly to the Suzuki-Miyaura coupling, followed by purification.

Targeting Key Signaling Pathways: JAK and PIP4K2A

The versatility of the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine scaffold allows for the design of inhibitors targeting a range of kinases. Two particularly relevant families are the Janus kinases (JAKs) and the Phosphatidylinositol-5-Phosphate 4-Kinases (PIP4Ks).

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation.[2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. Naphthyridine-based compounds have been explored as potent JAK inhibitors.[3][4]

Caption: Simplified schematic of the JAK-STAT signaling pathway.

The PIP4K2A Signaling Pathway

Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A) is a lipid kinase that plays a crucial role in cell signaling and has been identified as a potential therapeutic target in cancer.[5] Overexpression of PIP4K2A has been linked to tumor progression and resistance to therapy.[6] The 1,7-naphthyridine scaffold has been investigated for its potential to yield potent and selective PIP4K2A inhibitors.

Caption: The role of PIP4K2A in phosphoinositide signaling.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for kinase inhibitors derived directly from 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is emerging, general principles can be extrapolated from related naphthyridine and fused pyridine systems.

| Position of Substitution | General SAR Observations |

| C3-Position | This position is crucial for establishing interactions with the hinge region of the kinase ATP-binding site. Aromatic and heteroaromatic substituents introduced via Suzuki-Miyaura coupling are common. The nature of the substituent (e.g., size, electronics, hydrogen bonding capacity) significantly impacts potency and selectivity. Amino-heterocycles introduced via Buchwald-Hartwig amination can also form key hydrogen bonds. |

| N7-Position | The secondary amine at the N7 position offers another point for diversification. Alkylation or acylation at this position can be used to modulate solubility, cell permeability, and to probe for additional interactions within the kinase active site. |

| Other Positions | Substitution on the saturated ring can influence the overall conformation of the molecule and its pharmacokinetic properties. |

Conclusion: A Versatile Scaffold for Future Kinase Inhibitor Discovery

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine represents a highly valuable and strategically important building block in the design and synthesis of novel kinase inhibitors. Its rigid, three-dimensional structure, combined with the synthetic versatility afforded by the C3-bromo substituent, provides a powerful platform for the rapid generation of diverse compound libraries. The demonstrated potential of the broader naphthyridine scaffold to target key kinases such as JAKs and PIP4K2A underscores the promise of this particular intermediate. As our understanding of kinase biology continues to evolve, the strategic application of such well-designed and functionalized scaffolds will undoubtedly play a pivotal role in the development of the next generation of targeted cancer therapies and treatments for inflammatory diseases.

References

- Gilead Sciences, Inc. (2016). Naphthyridine compounds as jak kinase inhibitors. WO2016191524A1.

-

Gilead Sciences, Inc. (2016). NAPHTHYRIDINE COMPOUNDS AS JAK KINASE INHIBITORS. WO/2016/191524. WIPO Patentscope. [Link]

- Piramal Enterprises Ltd. (2017). Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof. WO2017090058A1.

-

Aclaris Therapeutics, Inc. (2017). Aclaris Therapeutics Announces Issuance of Two U.S. Patents Covering JAK Inhibitors for Treating Hair Loss Disorders. GlobeNewswire. [Link]

- President and Fellows of Harvard College. (2021). Small-Molecule PI5P4K alpha/beta Inhibitors and Methods of Treatment Using Same. US20210292326A1.

-

Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

-

Jude, J. G., et al. (2019). Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors. bioRxiv. [Link]

-

Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Marino, J. P., et al. (2012). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 17(12), 13879–13914. [Link]

- Yamanouchi Pharmaceutical Co., Ltd. (2004). Naphthyridine derivatives. US-6740662-B1.

-

Posner, G. H., et al. (1990). 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses, 69, 158. [Link]

-

Netherton, M. R., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Amgen Inc. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 914–920. [Link]

- Pfizer Inc. (2021). 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. EP-3784664-B1.

- Incyte Corporation. (2024). JAK1 pathway inhibitors for the treatment of vitiligo. US-11957661-B2.

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. US20210292326A1 - Small-Molecule PI5P4K alpha/beta Inhibitors and Methods of Treatment Using Same - Google Patents [patents.google.com]

- 6. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sonogashira Reaction with 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the array of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency in forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2][3] This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, has become indispensable for the synthesis of complex molecular architectures, including many pharmaceuticals, natural products, and organic materials.[1][4][5] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[4]

This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of a specific and valuable building block: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine . This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The introduction of an alkyne moiety at the 3-position via the Sonogashira reaction opens up a vast chemical space for the development of novel therapeutic agents, for instance, by enabling further transformations such as click chemistry, cyclization reactions, or serving as a rigid linker in structure-activity relationship (SAR) studies.

Understanding the 'Why': The Sonogashira Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]

-

The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine), forming a Pd(II) intermediate.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide.[2] This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[3]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product and regenerate the catalytically active Pd(0) species, thus closing the palladium cycle.[2][6]

The base plays a critical role in deprotonating the terminal alkyne, facilitating the formation of the copper acetylide.[2]

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Design: Key Parameters and Considerations

The success of the Sonogashira coupling of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hinges on the careful selection of several key parameters. The presence of the nitrogen atoms in the naphthyridine ring can influence the reaction by coordinating to the metal catalysts. Therefore, the choice of catalyst, ligand, base, and solvent is critical.

| Parameter | Recommended Choice | Rationale & Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is often more stable and easier to handle.[3] The choice may depend on the specific alkyne used. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for activating the terminal alkyne.[4] |

| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a standard and robust ligand for Sonogashira reactions. For challenging substrates, more specialized phosphine ligands could be explored. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is required to neutralize the HBr formed and to facilitate the deprotonation of the alkyne.[7] The choice of amine can also affect the solubility of the reactants. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | THF is a good general-purpose solvent. DMF can be used for less reactive substrates or when higher temperatures are required.[8] All solvents must be anhydrous and deoxygenated. |

| Reaction Temperature | Room Temperature to 80 °C | Start at room temperature and gently heat if the reaction is sluggish. Higher temperatures can sometimes lead to side reactions, such as Glaser homocoupling of the alkyne.[9] |

| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine with a generic terminal alkyne.

Materials:

-

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq)

-

Terminal Alkyne (1.2 - 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

-

Copper(I) iodide (CuI) (0.04 - 0.10 eq)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 eq)

-

Anhydrous and deoxygenated THF or DMF

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

Caption: A typical experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous, deoxygenated THF (or DMF) to dissolve the starting material, followed by the addition of the amine base (e.g., TEA, 2.0-3.0 eq).

-

Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq). The solution may change color.

-

Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after a few hours, the reaction can be gently heated to 40-60 °C.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Self-Validation

A well-designed protocol should be self-validating. Here are some common issues and how to address them:

-

Low or No Conversion:

-

Check for Oxygen: Ensure the reaction was performed under strictly anaerobic conditions.

-

Catalyst Activity: Use fresh, high-purity catalysts.

-

Temperature: Gently increase the reaction temperature.

-

Base: Ensure the base is anhydrous and of sufficient quantity.

-

-

Formation of Glaser Homocoupling Product:

-

Dark-Colored Reaction Mixture:

-

The formation of palladium black (inactive Pd(0)) can occur if the catalyst decomposes. This can be due to impurities or high temperatures.

-

Conclusion

The Sonogashira reaction is a robust and versatile tool for the functionalization of the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine core. By carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently synthesize a wide range of novel alkynylated derivatives. These products serve as valuable intermediates for the development of new chemical entities in drug discovery and materials science, underscoring the enduring power of this important cross-coupling reaction.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Shaheen, A. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4605. [Link]

-

Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4813. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

NROER. (2020). Sonogashira Coupling. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

ResearchGate. The Sonogashira reaction mechanism. [Link]

-

MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

Buchwald-Hartwig amination of "3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine"

An Application Guide to the Buchwald-Hartwig Amination of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development by enabling the synthesis of complex arylamines and heteroarylamines, which are ubiquitous scaffolds in pharmaceuticals.[3] Traditional methods for C-N bond formation often suffer from harsh conditions and limited substrate scope, whereas the Buchwald-Hartwig reaction offers a milder, more general alternative.[3]

This guide focuses on a substrate of significant interest in medicinal chemistry: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine . The tetrahydro-naphthyridine core is a valuable pharmacophore, and the ability to functionalize the 3-position via amination opens a direct path to novel chemical entities for drug development programs. However, the presence of two nitrogen atoms within the heterocyclic system presents unique challenges, including potential catalyst inhibition. This document provides a deep dive into the mechanistic principles, practical considerations, and a detailed protocol for successfully navigating the Buchwald-Hartwig amination of this specific substrate.

Mechanistic Underpinnings: A Symphony of Catalysis

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. Understanding this mechanism is paramount for rational protocol design and troubleshooting. The cycle is generally accepted to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

-

Oxidative Addition : The active LPd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step, often rate-limiting, forms a Pd(II) intermediate. The choice of ligand (L) is critical here; bulky, electron-rich ligands accelerate this process.

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex. The strength and nature of the base are crucial; it must be strong enough to deprotonate the amine but not so harsh as to decompose the substrates.[4][5]

-

Reductive Elimination : This final step involves the formation of the desired C-N bond and regeneration of the active LPd(0) catalyst, which re-enters the catalytic cycle. Electron-poor ligands can facilitate this step.[4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagent Selection for Heterocyclic Substrates

The success of coupling with "3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine" is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The endocyclic nitrogens can act as Lewis bases, potentially coordinating to the palladium center and inhibiting catalysis.

| Component | Recommended Choice(s) | Rationale & Causality |

| Palladium Source | G3/G4 Palladacycle Precatalysts | Modern precatalysts are often more effective than traditional sources like Pd(OAc)₂ because they provide a clean and efficient in-situ formation of the active LPd(0) catalyst upon exposure to a base.[4][6] This leads to more reproducible results. |

| Ligand | Buchwald Biaryl Phosphines (e.g., RuPhos, BrettPhos) | These ligands possess the necessary steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.[7] Their bulky nature creates a sterically hindered coordination sphere around the palladium, which can disfavor binding of the naphthyridine nitrogen atoms. |

| Base | K₃PO₄, Cs₂CO₃ (Weaker Inorganic) or NaOtBu (Strong Alkoxide) | For substrates with base-sensitive functional groups, weaker inorganic bases are preferred, though they may require higher temperatures.[4][8] Strong bases like NaOtBu often lead to faster reaction rates but can be incompatible with certain functionalities.[5] The choice is a trade-off between reactivity and functional group tolerance. |

| Solvent | Toluene, 1,4-Dioxane, t-Amyl Alcohol | The choice of solvent is dictated by the solubility of the substrates and the required reaction temperature.[4] Aprotic, less-coordinating solvents like toluene and dioxane are standard. t-Amyl alcohol can be particularly effective for challenging couplings.[9] Solvents like acetonitrile or pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[4] |

Detailed Experimental Protocol

This protocol is a representative procedure designed for the Buchwald-Hartwig amination of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine with a generic secondary amine (e.g., morpholine) on a laboratory scale.

Materials and Reagents:

-

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 equiv)

-

Amine (e.g., Morpholine, 1.2 equiv)

-

RuPhos Pd G3 (0.02 equiv, 2 mol%)

-

RuPhos ligand (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene

-

Ethyl acetate (for workup)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas (high purity)

Equipment:

-

Oven-dried Schlenk flask or reaction vial with a stir bar

-

Septa and needles

-

Schlenk line or glovebox for inert atmosphere operations

-

Heated stirring plate with oil bath or heating block[6]

-

TLC plates, GC-MS, or LC-MS for reaction monitoring

-

Rotary evaporator

-

Glassware for extraction and purification

Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure:

-

Reaction Setup : In a glovebox or under a positive flow of inert gas, add 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, RuPhos Pd G3, additional RuPhos ligand, and sodium tert-butoxide to an oven-dried Schlenk flask containing a magnetic stir bar.

-

Causality: Performing the setup under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.[10]

-

-

Reagent Addition : Seal the flask with a septum. Add anhydrous toluene via syringe, followed by the amine (e.g., morpholine).

-

Heating and Monitoring : Place the sealed flask in a preheated oil bath or heating block set to 100 °C.[6] Stir the reaction vigorously for 12-24 hours.

-

Self-Validation: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.[6]

-

-

Work-up : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.[6]

-

Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.

Troubleshooting and Optimization

If the reaction yields are low or the reaction fails, a systematic optimization approach is recommended. Design of Experiments (DoE) can be a powerful tool for this process.[1]

| Issue | Potential Cause | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst | Use a reliable precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient formation of the active Pd(0) species.[6] |

| Poor ligand choice | For a challenging heteroaromatic substrate, screen different bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][8] | |

| Incorrect base | If using a weak base like K₃PO₄, the reaction may require higher temperatures or longer reaction times. If using NaOtBu, ensure it is fresh and handled under inert conditions. Consider grinding the base to increase surface area.[4] | |

| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation pathway | Lowering the reaction temperature or changing the ligand-to-palladium ratio may mitigate this side reaction. |

| Poor Solubility | Inappropriate solvent | Screen alternative solvents like 1,4-dioxane, CPME, or t-amyl alcohol to improve the solubility of all reaction components.[4] |

Safety Precautions

-

Palladium Catalysts : Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bases : Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle it exclusively under an inert atmosphere.

-

Solvents : Toluene and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

References

-

Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 26, 2026, from [Link]

-

Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 25). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2004, August 25). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025, June 6). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025, June 6). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Leeds. Retrieved January 26, 2026, from [Link]

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Core

Introduction: The 5,6,7,8-tetrahydro-1,7-naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a conformationally restricted analog of biologically active pyridylethylamine structures. This structural motif is of significant interest to medicinal chemists as it provides a rigid framework that can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity of drug candidates. The inherent properties of the embedded nitrogen atoms, such as their ability to act as hydrogen bond acceptors and modulate physicochemical properties like solubility and lipophilicity, further underscore the value of this scaffold in drug design.

The presence of a bromine atom at the 3-position of the 5,6,7,8-tetrahydro-1,7-naphthyridine core offers a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical functionalities, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity. This document provides detailed application notes and protocols for the functionalization of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, focusing on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Synthesis of the Starting Material: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

While detailed synthetic procedures for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine are not extensively reported in peer-reviewed literature, a plausible approach involves the synthesis of the parent 5,6,7,8-tetrahydro-1,7-naphthyridine followed by electrophilic bromination. The synthesis of the parent scaffold has been described via a multi-step sequence.[1]

A general representation of a potential synthetic route is outlined below:

Caption: Plausible synthetic route to the target compound.

For researchers, 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is commercially available from suppliers such as BLDpharm.[2]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3] Its broad functional group tolerance and generally mild reaction conditions make it an ideal choice for the late-stage functionalization of complex molecules.

Causality Behind Experimental Choices

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and good selectivity, especially with heteroaromatic substrates. For electron-rich and sterically hindered heteroaryl bromides, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the reductive elimination step and stabilize the active Pd(0) species. The use of pre-formed palladium catalysts, such as Pd(PPh3)4 or those derived from Pd(OAc)2, is also common.[4]

-

Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like K2CO3, K3PO4, and Cs2CO3 are frequently used. The choice of solvent is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.[5]

Detailed Protocol: Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq.), and the chosen base (e.g., K2CO3, 2.0 - 3.0 eq.).

-

Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M). Seal the vial and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes, or by three cycles of vacuum-backfill with an inert gas.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and, if necessary, the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2/SPhos, PdCl2(dppf) | Robust and effective for a range of substrates. |

| Ligand | SPhos, XPhos, PPh3 | Bulky, electron-rich ligands for efficient coupling. |

| Base | K2CO3, K3PO4, Cs2CO3 | Effective for transmetalation. |

| Solvent | 1,4-Dioxane/H2O, Toluene/H2O, DMF/H2O | Biphasic system to dissolve all components. |

| Temperature | 80 - 110 °C | To ensure a reasonable reaction rate. |

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are prevalent in pharmaceuticals and agrochemicals.[7]

Causality Behind Experimental Choices

-

Catalyst and Ligand System: The success of the Buchwald-Hartwig amination on heteroaromatic substrates is highly dependent on the choice of the palladium precursor and the phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as RuPhos, XPhos, or BrettPhos, are often essential to facilitate the challenging reductive elimination step that forms the C-N bond.[8]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K3PO4). The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.[8]

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent the quenching of the strong base and the palladium-amido intermediate.

Detailed Protocol: Buchwald-Hartwig Amination

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried reaction vial equipped with a magnetic stir bar: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq.), the desired primary or secondary amine (1.1 - 1.5 eq.), and the base (e.g., NaOtBu, 1.4 - 2.0 eq.).

-

Solvent Addition and Degassing: Add the anhydrous solvent (e.g., toluene, 0.1 M). Seal the vial and, if not in a glovebox, degas the mixture thoroughly.

-

Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Follow the reaction's progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Palladium Pre-catalyst | Pd2(dba)3, Pd(OAc)2 | Common and effective palladium sources. |

| Ligand | RuPhos, XPhos, BrettPhos | Bulky, electron-rich ligands crucial for C-N bond formation. |

| Base | NaOtBu, LHMDS, K3PO4 | Strong, non-nucleophilic bases to deprotonate the amine. |

| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous) | Aprotic solvents to prevent side reactions. |

| Temperature | 80 - 120 °C | To drive the reaction to completion. |

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[9] This reaction is invaluable for introducing linear alkynyl fragments, which can serve as versatile handles for further transformations or as key structural elements in their own right.

Causality Behind Experimental Choices

-

Catalytic System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

-

Base and Solvent: An amine base, such as triethylamine (Et3N) or diisopropylamine (i-Pr2NH), is typically used both as the base and often as the solvent or co-solvent. The base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]

-

Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling) and to simplify purification, copper-free Sonogashira protocols have been developed. These often require a stronger base and a more electron-rich phosphine ligand.

Detailed Protocol: Sonogashira Coupling

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask or a sealed tube, add 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq.) and the terminal alkyne (1.2 - 2.0 eq.).

-

Solvent and Base Addition: Add the solvent (e.g., THF or DMF) and the amine base (e.g., Et3N, 2.0 - 5.0 eq.). Degas the mixture thoroughly.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the copper(I) iodide (CuI, 1-5 mol%).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Standard and effective catalysts for Sonogashira coupling. |

| Copper Co-catalyst | CuI | Activates the alkyne for transmetalation. |

| Base | Et3N, i-Pr2NH | Acts as both a base and a solvent/co-solvent. |

| Solvent | THF, DMF, Et3N | Aprotic solvents to facilitate the reaction. |

| Temperature | Room Temperature to 60 °C | Generally mild conditions are sufficient. |

Conclusion

The 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine core is a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and versatile methods for the functionalization of this core, enabling the generation of diverse libraries of compounds for biological screening. Careful consideration of the choice of catalyst, ligand, base, and solvent, as guided by the principles discussed, will be key to achieving successful outcomes in the synthesis of new 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives.

References

- Google Patents. Method of carrying out Suzuki-Miyaura CC-coupling reactions.

- Google Patents.

-

Hsiao, Y., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(10), 3726–3734. [Link]

-

Lead Sciences. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. [Link]

- Mistry, N. (2011). New and unusual scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 54(21), 7407-7423.

-

Mondal, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18087–18097. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

-

ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. [Link]

- Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl halides with heterocyclic amines in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors. Journal of the American Chemical Society, 133(45), 18087-18097.

-

Wang, X., et al. (2018). A C–H functionalization approach to diverse nitrogenous scaffolds through conjugate addition of catalytic allyliron nucleophiles. Chemical Science, 9(16), 3926–3931. [Link]

- Wikipedia. Suzuki reaction.

- Wikipedia.

- Wikipedia. Sonogashira coupling.

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Zych, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

-

Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

-

PubMed Central. 2H-Thiazolo[4,5-d][11][12][13]triazole: synthesis, functionalization, and application in scaffold-hopping. [Link]

-

PubMed. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview. [Link]

-

PubMed. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

PubMed. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. [Link]

-

ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

-

Royal Society of Chemistry. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. N/A|3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride|BLD Pharm [bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. kbfi.ee [kbfi.ee]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scirp.org [scirp.org]

- 11. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]

- 12. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 13. A C–H functionalization approach to diverse nitrogenous scaffolds through conjugate addition of catalytic allyliron nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Analytical Strategies for Monitoring Reactions of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Abstract & Introduction

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique scaffold serves as a conformationally-restricted analog of pharmacologically relevant structures, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] The bromine atom at the 3-position provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), which are fundamental to modern pharmaceutical synthesis.[2][3]

Effective reaction monitoring is critical to ensure optimal yield, minimize impurity formation, and facilitate process scale-up. The progress of reactions involving this substrate must be tracked accurately to determine reaction endpoints, understand kinetic profiles, and identify potential side products. This application note provides a comprehensive guide with detailed protocols for the primary analytical techniques suited for monitoring reactions of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and available instrumentation. This guide is designed for researchers, chemists, and drug development professionals to establish robust, reliable, and self-validating analytical protocols.

Core Principles & Strategic Selection of Analytical Methods

Monitoring the conversion of a brominated heterocyclic compound requires analytical techniques that can differentiate between the starting material, intermediates, the desired product, and potential byproducts (e.g., de-brominated species, isomers). The key is to select a method that provides unambiguous and timely data to inform decision-making during the synthetic process.

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol 1: UPLC-MS for High-Throughput Reaction Monitoring

UPLC-MS is the workhorse method for modern synthetic chemistry, offering an unparalleled combination of speed, sensitivity, and specificity.[4] It is exceptionally well-suited for monitoring palladium-catalyzed cross-coupling reactions, which are typically performed in polar, non-volatile solvents incompatible with GC. The coupling of UPLC with a mass spectrometer provides simultaneous quantitative data (from a UV/PDA detector) and mass confirmation of all components in the reaction mixture.[5][6]

Causality and Experimental Design

-

Stationary Phase: A C18 reversed-phase column is the logical starting point. The tetrahydro-1,7-naphthyridine core possesses moderate polarity, which will be retained and effectively separated from more polar (e.g., inorganic salts) or less polar (e.g., product, some organic reagents) species on a C18 phase.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (formic acid) is standard. The acid serves two critical functions: it protonates the nitrogen atoms on the naphthyridine ring, leading to sharper, more symmetrical chromatographic peaks, and it promotes efficient ionization in the mass spectrometer's electrospray ionization (ESI) source.

-

Detection: A Photodiode Array (PDA) detector allows for the selection of an optimal wavelength for quantification where both reactant and product absorb, or for monitoring multiple wavelengths simultaneously. The mass spectrometer (a single quadrupole is sufficient) provides mass-to-charge (m/z) data to confirm the identity of each peak, which is crucial for distinguishing product from isomers or impurities.

UPLC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| UPLC System | Waters ACQUITY UPLC or equivalent | Sub-2 µm particle columns require high pressure capabilities for optimal speed and resolution. |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent efficiency and is robust across a wide pH range. |

| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography; acid improves peak shape and MS sensitivity. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent; acid maintains consistent pH. |

| Flow Rate | 0.6 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks without excessive backpressure. |

| Gradient | 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.4 min (Total Run: 2.5 min) | A fast, generic gradient is ideal for high-throughput screening of reaction progress. |

| Injection Volume | 1.0 µL | Minimizes column overload while providing sufficient sensitivity. |

| PDA Wavelength | 220 - 400 nm (Extract chromatogram at λmax of starting material, e.g., ~254 nm) | Captures the full UV spectrum of all components for identification and purity assessment. |

| MS System | Single Quadrupole (e.g., Waters ACQUITY SQD) | Provides rapid mass confirmation. |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | The basic nitrogen atoms in the naphthyridine ring are readily protonated. |

| Capillary Voltage | 3.0 kV | Optimizes ion generation. |

| Cone Voltage | 30 V | Prevents in-source fragmentation while efficiently transmitting ions. |

| Scan Range | m/z 100 - 500 | Covers the expected masses of starting material, product, and common byproducts. |

Step-by-Step Protocol

-

System Preparation: Equilibrate the UPLC-MS system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Sample Preparation (Time-Point Quenching):

-

At designated time points (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture using a syringe.

-

Immediately quench the aliquot in a pre-filled HPLC vial containing 1.0 mL of a 50:50 mixture of Acetonitrile:Water. This dilution (~100-200 fold) stops the reaction and precipitates most catalysts and inorganic salts.

-

Vortex the vial for 10 seconds. If significant solids are present, filter the sample through a 0.22 µm syringe filter into a clean vial.

-

-

Analysis:

-

Inject the prepared sample onto the UPLC-MS system.

-

Acquire PDA and MS data.

-

-

Data Interpretation:

-

Identify Peaks: Correlate peaks in the UV chromatogram with their corresponding mass spectra.

-

Starting Material (SM): 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, C₈H₉BrN₂, MW = 211.08 (for ¹H). Expect [M+H]⁺ at m/z 212/214 (characteristic isotopic pattern for one bromine atom).

-

Product (P): Varies by reaction. For a Suzuki coupling with phenylboronic acid, the product would be 3-Phenyl-5,6,7,8-tetrahydro-1,7-naphthyridine, C₁₄H₁₄N₂, MW = 210.28. Expect [M+H]⁺ at m/z 211 .

-

-

Calculate Conversion: Determine the peak area of the starting material (Area_SM) and the product (Area_P) from the UV chromatogram. Calculate the percent conversion:

-

% Conversion = [Area_P / (Area_SM + Area_P)] x 100%

-

Note: This assumes equal response factors. For precise quantification, a calibration curve with authentic standards is required.

-

-

Identify Byproducts: Scrutinize the chromatogram for unexpected peaks and analyze their mass spectra. A common byproduct is the de-brominated starting material (C₈H₁₀N₂, MW = 134.18), which would show an [M+H]⁺ at m/z 135 .

-

Protocol 2: GC-MS for Orthogonal Verification and Volatile Impurity Analysis

GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly powerful for identifying and quantifying volatile and semi-volatile compounds that might be obscured in an LC chromatogram.[7] For reactions involving 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, GC-MS is ideal for detecting thermally stable, low molecular weight impurities such as the de-brominated byproduct. The electron ionization (EI) source provides reproducible fragmentation patterns that act as a "fingerprint" for definitive compound identification.[8][9]

Causality and Experimental Design

-

Column Choice: A low-polarity column (e.g., 5% phenyl polysiloxane, like a DB-5ms) is a versatile choice. It separates compounds primarily based on their boiling points, which is effective for distinguishing the starting material from its de-brominated analog and other small impurities.

-

Injection Mode: Splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte onto the column, enhancing sensitivity.

-

Temperature Program: A temperature ramp is necessary to first elute volatile components at a lower temperature, followed by an increase to elute the higher-boiling analytes of interest.

GC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, reliable gas chromatograph. |

| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Robust, low-bleed column suitable for a wide range of analytes and compatible with MS. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 280 °C | Ensures rapid and complete vaporization of the analytes. |

| Injection Mode | Splitless, 1.0 µL injection | Maximizes sensitivity for detecting trace impurities. |

| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C, hold for 5 min | Separates volatiles from the main components and cleans the column of late-eluting species. |

| MS System | Quadrupole Mass Spectrometer | Standard detector for GC. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible, library-searchable fragmentation patterns. |

| Source Temp. | 230 °C | Standard source temperature to minimize analyte degradation. |

| Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Scan Range | m/z 40 - 500 | Covers the expected mass fragments. |

Step-by-Step Protocol

-

Sample Preparation:

-

Withdraw a 10 µL aliquot of the reaction mixture.

-

Perform a liquid-liquid extraction. Dilute the aliquot with 1 mL of saturated aqueous NaHCO₃ solution and extract with 1 mL of an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Vortex vigorously for 30 seconds and allow the layers to separate.

-

Transfer the organic layer to a GC vial. If necessary, dry the organic layer by passing it through a small plug of anhydrous Na₂SO₄.

-

-

Analysis: Inject the prepared organic sample into the GC-MS system.

-

Data Interpretation:

-

Analyze the Total Ion Chromatogram (TIC).

-

Examine the mass spectrum of each peak. The molecular ion (M⁺) for the starting material will be observed at m/z 211/213 .

-

The key advantage of EI is the fragmentation pattern. Look for characteristic fragments to confirm identity. The bromine isotope pattern will be present in any fragment containing the bromine atom.

-

Search the resulting mass spectra against a commercial library (e.g., NIST) for tentative identification of unknown impurities.

-

Protocol 3: ¹H NMR Spectroscopy for Direct, Non-Chromatographic Analysis

NMR spectroscopy provides direct, quantitative information on the molecular structure of compounds in solution without the need for chromatographic separation.[10] For reaction monitoring, ¹H NMR is particularly powerful because it is fast, requires minimal sample preparation, and can provide an accurate measure of conversion by integrating signals unique to the starting material and product.[11][12]

Causality and Experimental Design

-

Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is required. The choice depends on the solubility of the reaction components. The solvent should also contain a known amount of an internal standard (IS) for precise quantification.

-

Internal Standard (IS): A good IS (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate) should be inert to the reaction conditions, soluble in the chosen NMR solvent, and have sharp singlet peaks in a region of the ¹H spectrum that does not overlap with signals from the reactants or products.

-

Diagnostic Peaks: The key is to identify non-overlapping proton signals that are unique to the starting material and the product. For 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, the aromatic protons are excellent diagnostic handles. Upon substitution of the bromine, the chemical shifts and coupling patterns of the remaining aromatic protons will change predictably.

Step-by-Step Protocol

-

Sample Preparation:

-

Prepare a stock solution of a suitable internal standard in a deuterated solvent (e.g., 5 mg of 1,3,5-trimethoxybenzene in 10 mL of CDCl₃).

-

At a given time point, withdraw a ~50 µL aliquot of the reaction mixture.

-

Dissolve the aliquot in a precise volume (e.g., 0.7 mL) of the internal standard solution in an NMR tube.

-

Filter the reaction mixture through a small plug of silica or celite directly into the NMR tube to remove paramagnetic palladium catalyst, which can cause severe peak broadening.

-

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is crucial for accurate integration and quantification. A d1 of 10-15 seconds is often a safe starting point.

-

-

Data Interpretation:

-

Identify Diagnostic Signals:

-

Identify a well-resolved signal for the starting material (e.g., the singlet for the proton at C4).

-

Identify a well-resolved signal for the product (e.g., a new aromatic signal from the coupled moiety).

-

Identify the signal for the internal standard (for 1,3,5-trimethoxybenzene, the methoxy protons appear as a sharp singlet around 3.8 ppm).

-

-

Integrate Peaks: Calibrate the integral of the internal standard signal to its known number of protons (e.g., 9 protons for the methoxy groups of trimethoxybenzene).

-

Calculate Conversion: Integrate the diagnostic signals for the starting material (Int_SM) and product (Int_P). Normalize these integrals by the number of protons they represent (N_SM and N_P, respectively).

-

Relative Molar Ratio = (Int_X / N_X)

-

% Conversion = [Molar Ratio_P / (Molar Ratio_SM + Molar Ratio_P)] x 100%

-

-

Caption: A typical workflow for iterative reaction monitoring.

Comparative Summary of Techniques

| Feature | UPLC-MS | GC-MS | ¹H NMR Spectroscopy |

| Speed | Excellent (2-5 min/sample) | Good (10-20 min/sample) | Excellent (5-10 min/sample) |

| Sensitivity | Excellent (ng to pg level) | Excellent (pg level) | Moderate (µg to mg level) |

| Information | Retention Time, UV-Vis Spectra, Mass (m/z) | Retention Time, Mass Fragments (EI) | Chemical Shift, Coupling, Integral (Structure) |

| Quantification | Excellent (with calibration) | Good (with calibration) | Excellent (with internal standard) |

| Sample Prep | Simple (Dilute & Shoot) | Moderate (Requires extraction) | Simple (Dilute, filter) |

| Key Advantage | Universal for non-volatiles, high throughput. | Definitive ID via fragmentation, volatile analysis. | Direct structural info, no chromatography needed. |

| Key Limitation | Co-elution can be an issue, limited structural info. | Analyte must be volatile and thermally stable. | Lower sensitivity, peak overlap in complex mixtures. |

Conclusion

The successful synthesis and development of drug candidates based on the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine core rely on robust and informative analytical monitoring. A multi-faceted approach is recommended. UPLC-MS should be employed as the primary tool for rapid, quantitative tracking of reaction progress, especially for common transformations like cross-coupling reactions. GC-MS provides a valuable orthogonal method for confirming product identity and screening for volatile impurities. Finally, ¹H NMR spectroscopy offers a powerful, non-chromatographic alternative for obtaining direct structural information and accurate quantification. By implementing these detailed protocols, researchers can gain a deeper understanding of their chemical processes, leading to improved efficiency, higher yields, and greater purity in the development of novel pharmaceuticals.

References

- ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

- ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au.

- ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry.

- ACS Publications. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists | The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.

- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.

- SpringerLink. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review.

- Taylor & Francis Online. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: A review.

- PubMed Central (PMC). (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.

- Chromatography Online. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI–MS–MS | LCGC International.

- Measurlabs. (n.d.). UPLC-MS Analysis | Ultra-Performance Liquid Chromatography.

- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.

- Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis.

- ResearchGate. (2019, June 17). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS | Request PDF.

- MDPI. (n.d.). Coupling Bayesian Optimization with Generalized Linear Mixed Models for Managing Spatiotemporal Dynamics of Sediment PFAS.

- MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.

- Royal Society of Chemistry. (2023, November 17). Visible light-mediated halogenation of organic compounds - Chemical Society Reviews.

- ResearchGate. (n.d.). Recent Progress on the Halogen Dance Reaction on Heterocycles.

- ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.